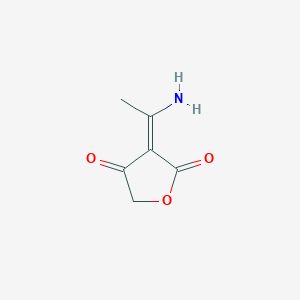
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has a thiazole ring and a methoxyphenyl group attached to it, which makes it a highly versatile molecule for drug design and development.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory activity. 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and improvement of cognitive function. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is its high stability, making it a suitable candidate for various lab experiments. However, its low solubility in water can pose a challenge in certain experimental setups. Additionally, the lack of in vivo studies on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol limits our understanding of its pharmacokinetics and potential toxicity.
Direcciones Futuras
There are several future directions for the research of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, including the development of novel drug formulations and the exploration of its potential therapeutic applications in various disease states. The identification of its molecular targets and the elucidation of its pharmacokinetics and toxicity profile are also essential for the development of safe and effective drugs based on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol. Additionally, the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol derivatives with enhanced pharmacological properties can lead to the development of more potent drugs.
In conclusion, 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a promising compound with potential therapeutic applications in various disease states. Its anti-inflammatory, antimicrobial, and antioxidant activities make it a versatile molecule for drug design and development. Further research is required to fully understand its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol can be achieved through various methods, including the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with carbon disulfide and sodium hydroxide. This reaction produces a yellow crystalline compound that can be purified through recrystallization. Another method involves the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with Lawesson's reagent, which results in the formation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol |
|---|---|
Fórmula molecular |
C10H9NOS2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |
Clave InChI |
HHKFGXNOUWCQEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



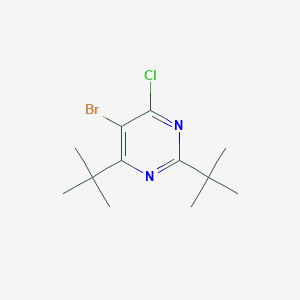

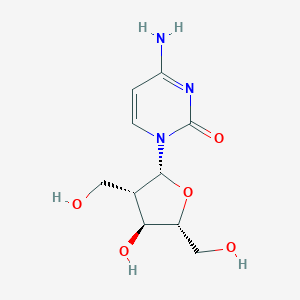

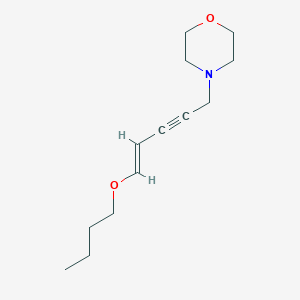

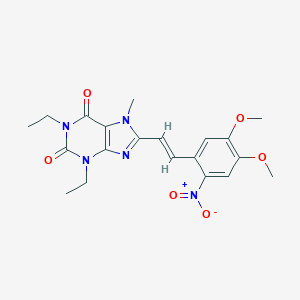
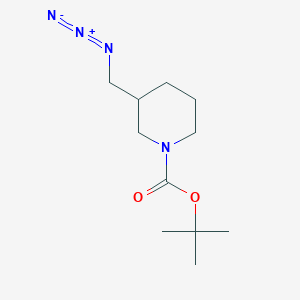
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

